Tetrahydropentoxyline
Tetrahydropentoxyline
Tetrahydropentoxyline belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Tetrahydropentoxyline is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, tetrahydropentoxyline is primarily located in the cytoplasm. Outside of the human body, tetrahydropentoxyline can be found in fruits. This makes tetrahydropentoxyline a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
154204-09-8
VCID:
VC21145042
InChI:
InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1
SMILES:
C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O
Molecular Formula:
C17H22N2O7
Molecular Weight:
366.4 g/mol
Tetrahydropentoxyline
CAS No.: 154204-09-8
Cat. No.: VC21145042
Molecular Formula: C17H22N2O7
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tetrahydropentoxyline belongs to the class of organic compounds known as harmala alkaloids. Harmala alkaloids are compounds with a structure based on harmaline, harmine, harmalol, harman or a derivative of those parents. These parents are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3, 4-b]indole. Tetrahydropentoxyline is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, tetrahydropentoxyline is primarily located in the cytoplasm. Outside of the human body, tetrahydropentoxyline can be found in fruits. This makes tetrahydropentoxyline a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 154204-09-8 |
| Molecular Formula | C17H22N2O7 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 1-[(1S,2R,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H22N2O7/c20-6-11(21)14(22)16(24)15(23)13-12-8(5-10(19-13)17(25)26)7-3-1-2-4-9(7)18-12/h1-4,10-11,13-16,18-24H,5-6H2,(H,25,26)/t10?,11-,13?,14+,15+,16+/m1/s1 |
| Standard InChI Key | LCHFAYIGHOVWSA-LEDUIRAGSA-N |
| Isomeric SMILES | C1C(NC(C2=C1C3=CC=CC=C3N2)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)C(=O)O |
| SMILES | C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
| Canonical SMILES | C1C(NC(C2=C1C3=CC=CC=C3N2)C(C(C(C(CO)O)O)O)O)C(=O)O |
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